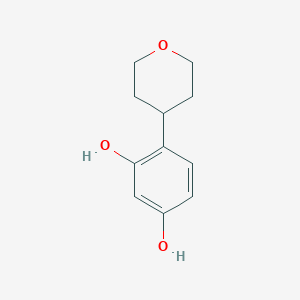

4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is classified as a type III inhibitor, meaning it binds to an allosteric site rather than the ATP active site of the kinase . PTK2 plays a crucial role in cell proliferation, migration, and invasion, making this compound significant in cancer research and treatment.

Vorbereitungsmethoden

The synthesis of “PMID26815044-Compound-30” involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Analyse Chemischer Reaktionen

„PMID26815044-Verbindung-30“ unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antioxidant Activity : Preliminary studies suggest that 4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol may exhibit antioxidant properties due to its hydroxyl groups. Compounds with similar structures have been shown to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

- Antibacterial and Antifungal Potential : The compound's derivatives may possess antibacterial or antifungal activities. Research into these properties is limited but suggests avenues for pharmacological studies aimed at developing new antimicrobial agents .

- Tyrosine Kinase Inhibition : Some derivatives of benzene-1,3-diol compounds have been explored for their potential as tyrosine kinase inhibitors, which are crucial targets in cancer therapy. This opens up possibilities for this compound and its derivatives in oncology research .

Materials Science

The compound's unique structure may enhance its solubility and compatibility with various materials, making it a candidate for applications in polymer chemistry or as an additive in composite materials. Further studies could explore its role in enhancing the mechanical properties or thermal stability of polymers.

Case Study 1: Antioxidant Properties

A study investigating the antioxidant capacity of phenolic compounds found that those with multiple hydroxyl groups exhibited superior radical scavenging abilities. While specific data on this compound are scarce, its structural similarities to known antioxidants suggest it may follow this trend .

Case Study 2: Synthesis and Application as a Tyrosine Kinase Inhibitor

Research has indicated that certain derivatives of benzene-1,3-diol can inhibit tyrosine kinases effectively. A novel synthetic pathway was developed for creating these compounds economically and efficiently, highlighting the potential for this compound to be utilized in medicinal chemistry focused on cancer treatment .

Wirkmechanismus

The mechanism of action of “PMID26815044-Compound-30” involves the inhibition of PTK2. PTK2 is overexpressed in several cancers and plays a key role in cell proliferation, migration, and invasion. By binding to an allosteric site, “PMID26815044-Compound-30” reduces PTK2 activity, leading to growth inhibition of cancer cells both in vitro and in vivo .

Vergleich Mit ähnlichen Verbindungen

„PMID26815044-Verbindung-30“ ist aufgrund seiner selektiven Hemmung von PTK2 einzigartig. Ähnliche Verbindungen umfassen:

Verbindung 31: Ein weiterer PTK2-Inhibitor mit einer anderen Bindungsstelle.

Verbindung 32: Ein nicht-selektiver Kinase-Inhibitor, der mehrere Ziele betrifft.

Verbindung 33: Ein selektiver Inhibitor einer anderen Tyrosinkinase

Diese Verbindungen unterstreichen die Spezifität und die potenziellen therapeutischen Vorteile von „PMID26815044-Verbindung-30“.

Biologische Aktivität

4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol, also known as a derivative of hydroquinone, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring attached to a benzene ring with two hydroxyl groups in the 1 and 3 positions, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with hydroquinone structures often exhibit significant antioxidant properties. The hydroxyl groups in this compound contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in various cell types.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of hydroquinone have been shown to inhibit the growth of cancer cells through various mechanisms:

- Inhibition of Kinase Activity : Compounds similar to this compound have been identified as inhibitors of key kinases involved in cancer progression. For example, certain pyrazole derivatives that share structural similarities demonstrated IC50 values as low as 25 nM against ALK5 (activin-like kinase 5), indicating potent anticancer activity .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 8h | 25 | ALK5 |

| Compound X | 74.6 | NIH3T3 Cell Activity |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar derivatives have been reported to possess activity against various pathogens. The presence of the tetrahydropyran moiety may enhance membrane permeability, allowing for better interaction with microbial cells.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anticancer Efficacy : A study evaluated a series of hydroquinone derivatives for their cytotoxicity against human cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving significant growth inhibition in colorectal and breast cancer models .

- Antioxidant Evaluation : Another research focused on the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer signaling pathways. These studies suggest favorable interactions between the compound and key kinases such as EGFR and MEK1.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -10.68 |

| MEK1 | -9.95 |

Eigenschaften

CAS-Nummer |

1228321-01-4 |

|---|---|

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

4-(oxan-4-yl)benzene-1,3-diol |

InChI |

InChI=1S/C11H14O3/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,12-13H,3-6H2 |

InChI-Schlüssel |

YVJHGULPEXKTIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCC1C2=C(C=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.